Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with an amide group instead of an ester group.
Ethyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1047628-46-5) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- Structure : The compound features a pyrazole ring substituted with a furan moiety and a carboxylate group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens:
Compound | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
7b | 0.22 - 0.25 μg/mL | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |
4a | Not specified | Moderate activity |
5a | Not specified | Moderate activity |
The compound demonstrated effective inhibition of biofilm formation in pathogenic isolates, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. A comparative study highlighted several pyrazole derivatives, revealing that certain compounds exhibited superior COX-2 inhibitory activity:
Compound | IC50 (μM) | COX Inhibition (%) |
---|---|---|
Pyrazole Derivative A | 0.01 | 71% |
Pyrazole Derivative B | 5.40 | 62% |
Methyl Derivative (this compound) | Not specified | Moderate |
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study reported that derivatives of pyrazoles exhibited notable growth inhibition across multiple cancer types:
Cell Line | Growth Inhibition (%) | Reference Compound |
---|---|---|
Breast Cancer (MCF7) | 43.9 | Staurosporine |
Renal Carcinoma (RFX 393) | Moderate (IC50 = 11.70 μM) | Not specified |
The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with significant biofilm disruption capabilities.
- Anti-inflammatory Studies : The compound was part of a series of pyrazole derivatives tested for COX inhibition, showing promising results in reducing inflammation in experimental models.
- Anticancer Research : Molecular docking studies revealed that this compound binds similarly to known anticancer agents, suggesting mechanisms of action that warrant further investigation.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
QIPOGDVPLFLWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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